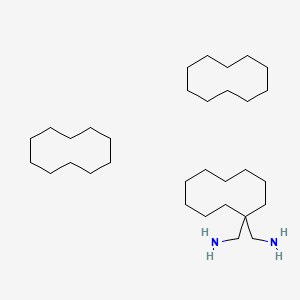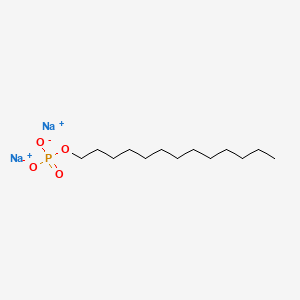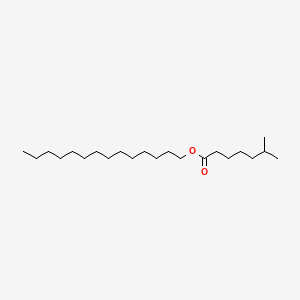
Tetradecyl isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl isooctanoate is an ester compound with the molecular formula C22H44O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth and silky feel to formulations, making it a popular ingredient in skincare and personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetradecyl isooctanoate is typically synthesized through the esterification reaction between tetradecanol (myristyl alcohol) and isooctanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl isooctanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of tetradecanol and isooctanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed
Hydrolysis: Tetradecanol and isooctanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Tetradecyl isooctanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the formulation of biological assays and as a carrier for active ingredients in drug delivery systems.
Medicine: Utilized in the development of topical formulations and transdermal delivery systems due to its skin-penetrating properties.
Industry: Widely used in the cosmetic industry as an emollient in skincare products, lotions, and creams .
Mecanismo De Acción
The mechanism of action of tetradecyl isooctanoate primarily involves its interaction with the lipid bilayers of the skin. It enhances the permeability of the skin, allowing for better absorption of active ingredients. The compound’s emollient properties help to maintain skin hydration by forming a protective barrier on the skin’s surface, reducing water loss .
Comparación Con Compuestos Similares
Similar Compounds
- Tetradecyl isocyanate
- Octyl isocyanate
- Hexyl isocyanate
- Dodecyl isocyanate
- Hexadecyl isocyanate
Uniqueness
Tetradecyl isooctanoate stands out due to its excellent emollient properties and compatibility with a wide range of cosmetic ingredients. Unlike some similar compounds, it provides a non-greasy, silky feel, making it highly desirable in personal care formulations. Its ability to enhance skin permeability also sets it apart from other esters .
Propiedades
Número CAS |
84878-27-3 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
tetradecyl 6-methylheptanoate |
InChI |
InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-17-20-24-22(23)19-16-15-18-21(2)3/h21H,4-20H2,1-3H3 |
Clave InChI |
SKIYWRPMZOWGGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
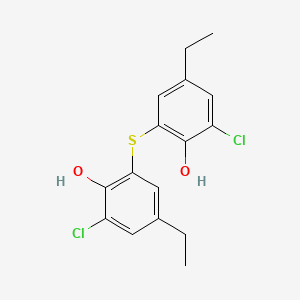
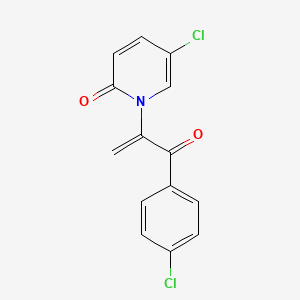
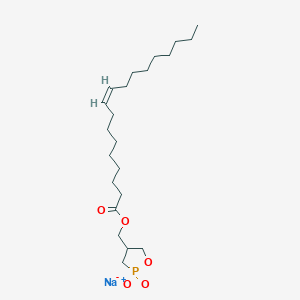
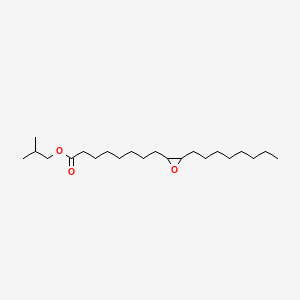
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
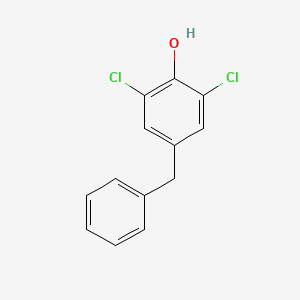
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
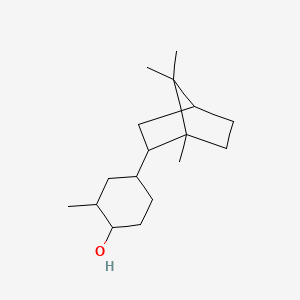
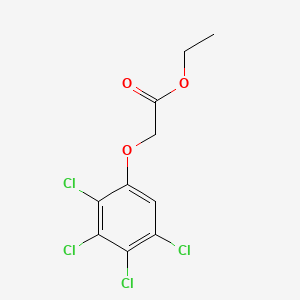
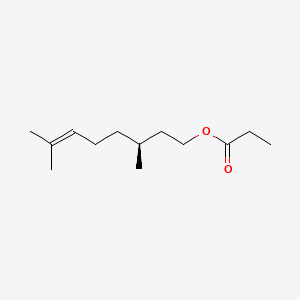
![6-[(3,5-dichlorophenyl)methoxy]-5-(trifluoromethyl)naphthalene-2-carboxylic acid](/img/structure/B15175814.png)
